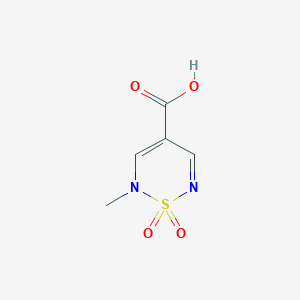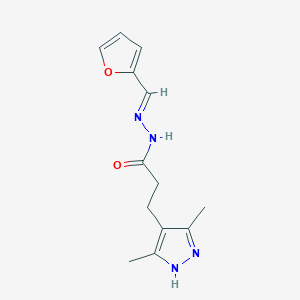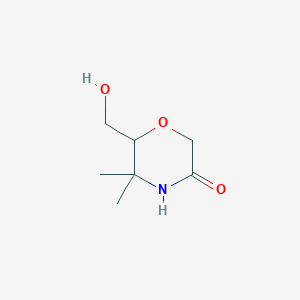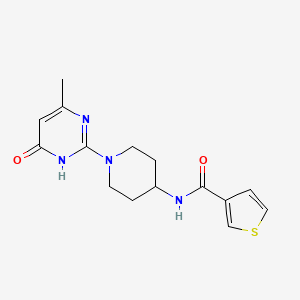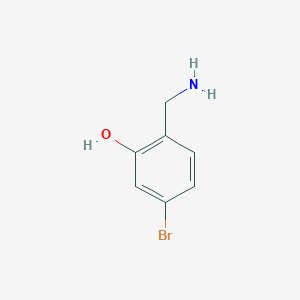
3-(Thian-4-yl)azetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Thian-4-yl)azetidine;hydrochloride” is a chemical compound with the molecular formula C8H16ClNS and a molecular weight of 193.73. It is a derivative of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings has been described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They can undergo various reactions such as alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . They can also participate in one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Applications De Recherche Scientifique
- Polyamines : Azetidine derivatives serve as building blocks for polyamines through ring-opening polymerization. Despite challenges in controlling the polymerization of ring-strained nitrogen-containing monomers, resulting polymers find applications in antibacterial and antimicrobial coatings, CO₂ adsorption, chelation, materials templating, and non-viral gene transfection .
Polymer Chemistry and Materials Science
Safety and Hazards
Azetidine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Orientations Futures
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further exploring the unique reactivity of azetidines and developing new synthetic strategies .
Mécanisme D'action
Target of Action
The primary target of 3-(Thian-4-yl)azetidine;hydrochloride is the P2X7 receptor in the BV-2 mouse microglial cell line . The P2X7 receptor plays a crucial role in ATP-induced activation of NFAT and MAPK pathways .
Mode of Action
3-(Thian-4-yl)azetidine;hydrochloride interacts with its target, the P2X7 receptor, and suppresses ATP-induced TNF-α release from BV-2 microglia . This suggests that the compound may inhibit the stimulation of the P2X7 receptor .
Biochemical Pathways
The compound affects the ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor . It also inhibits an ATP-induced increase in iNOS protein and ERK phosphorylation .
Result of Action
3-(Thian-4-yl)azetidine;hydrochloride has been shown to have neuroprotective effects. It significantly improves neurological deficits and brain edema and suppresses ischemia/reperfusion (I/R)-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress by upregulating SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE and downregulating iNOS, HYOUP1, and MMP-3 .
Propriétés
IUPAC Name |
3-(thian-4-yl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-3-10-4-2-7(1)8-5-9-6-8;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPNZMFLOFCOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thian-4-yl)azetidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B3012868.png)

